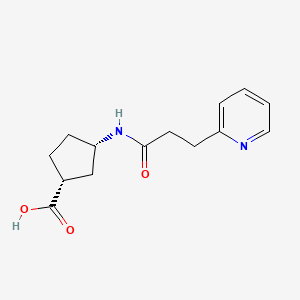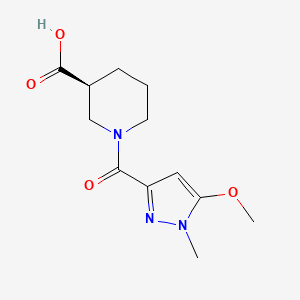
2-amino-N-(1-benzylpyrazol-4-yl)-3-cyclohexylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-N-(1-benzylpyrazol-4-yl)-3-cyclohexylpropanamide is a chemical compound that belongs to the class of pyrazole derivatives. It has been extensively studied for its potential therapeutic applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry.
作用机制
The mechanism of action of 2-amino-N-(1-benzylpyrazol-4-yl)-3-cyclohexylpropanamide is not fully understood. However, it has been proposed that the compound exerts its pharmacological effects by interacting with various molecular targets in the body, including enzymes, receptors, and ion channels. For example, it has been shown to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators. It has also been found to modulate the activity of α7nAChR, which is involved in cognitive function and inflammation. Additionally, it has been shown to enhance the activity of GABA(A) receptor, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-amino-N-(1-benzylpyrazol-4-yl)-3-cyclohexylpropanamide depend on the specific molecular target it interacts with. For example, its inhibition of COX-2 activity leads to a decrease in the production of inflammatory mediators, which results in an anti-inflammatory effect. Its modulation of α7nAChR activity leads to an improvement in cognitive function and a decrease in inflammation. Its enhancement of GABA(A) receptor activity leads to a decrease in neuronal excitability, which results in an anticonvulsant effect.
实验室实验的优点和局限性
One of the advantages of 2-amino-N-(1-benzylpyrazol-4-yl)-3-cyclohexylpropanamide for lab experiments is its potential therapeutic applications in various fields of science. It has been extensively studied for its pharmacological and biochemical effects, which make it a promising drug candidate for the treatment of various diseases. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, its potential toxicity and side effects need to be carefully evaluated before it can be used in clinical settings.
未来方向
There are several future directions for the research on 2-amino-N-(1-benzylpyrazol-4-yl)-3-cyclohexylpropanamide. One direction is to investigate its potential therapeutic applications in cancer, inflammation, and neurological disorders. Another direction is to study its interactions with other molecular targets in the body, such as ion channels and transporters. Additionally, the development of more efficient synthesis methods and the evaluation of its toxicity and side effects are important areas for future research.
合成方法
The synthesis of 2-amino-N-(1-benzylpyrazol-4-yl)-3-cyclohexylpropanamide involves the reaction between 1-benzyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid and 3-cyclohexylpropanoyl chloride in the presence of triethylamine. The reaction proceeds via the formation of an intermediate, which is then treated with ammonia gas to obtain the final product. The yield of the synthesis process is around 60-70%.
科学研究应用
2-amino-N-(1-benzylpyrazol-4-yl)-3-cyclohexylpropanamide has been studied for its potential therapeutic applications in various fields of science. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neurological disorders. In pharmacology, it has shown promising results as an analgesic, anti-inflammatory, and anticonvulsant agent. In biochemistry, it has been studied for its interaction with various enzymes and receptors, including cyclooxygenase-2 (COX-2), α7-nicotinic acetylcholine receptor (α7nAChR), and GABA(A) receptor.
属性
IUPAC Name |
2-amino-N-(1-benzylpyrazol-4-yl)-3-cyclohexylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c20-18(11-15-7-3-1-4-8-15)19(24)22-17-12-21-23(14-17)13-16-9-5-2-6-10-16/h2,5-6,9-10,12,14-15,18H,1,3-4,7-8,11,13,20H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAMYHCPOHIDDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)NC2=CN(N=C2)CC3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(Cyclopenten-1-yl)ethylcarbamoyl]benzoic acid](/img/structure/B6645089.png)

![3,3-dimethyl-2-[1-(1H-1,2,4-triazol-5-yl)ethylcarbamoyl]butanoic acid](/img/structure/B6645099.png)


![2-[(5-chloro-2-methoxypyrimidin-4-yl)amino]-N-methylethanesulfonamide](/img/structure/B6645110.png)

![N-(4-acetylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B6645135.png)

![Tert-butyl 3,3-dimethyl-4-[(1-methylpiperidin-4-yl)methylamino]piperidine-1-carboxylate](/img/structure/B6645150.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-8-oxaspiro[4.5]decan-4-amine](/img/structure/B6645157.png)


